3-(3-(Difluoromethoxy)phenyl)azetidine is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It falls under the category of azetidine derivatives, which are cyclic amines containing a four-membered ring with one nitrogen atom. The presence of difluoromethoxy and phenyl groups enhances its chemical properties, making it a subject of interest in various research fields.
The compound can be synthesized through various methods detailed in patent literature and chemical databases. Notably, it is associated with synthetic organic compounds that exhibit biological activity, particularly in the context of drug development.
3-(3-(Difluoromethoxy)phenyl)azetidine is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It may also be categorized under pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of 3-(3-(Difluoromethoxy)phenyl)azetidine typically involves multi-step chemical reactions. One common method includes the use of substituted phenols and azetidine precursors, followed by fluorination to introduce the difluoromethoxy group.
The molecular formula for 3-(3-(Difluoromethoxy)phenyl)azetidine is . Its structure features a difluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring.
3-(3-(Difluoromethoxy)phenyl)azetidine can undergo various chemical reactions typical for azetidine derivatives, including:
The mechanism of action for 3-(3-(Difluoromethoxy)phenyl)azetidine primarily relates to its interactions at the molecular level with biological targets:
Research into the specific biological targets and pathways affected by this compound is ongoing, with preliminary data suggesting potential therapeutic effects.
The synthesis of 3-arylazetidines, including 3-(3-(difluoromethoxy)phenyl)azetidine, leverages a strategic thiol-based cascade to construct the difluoromethoxyaryl moiety. This methodology initiates with S-alkylation of a 3-arylthiol precursor using bromofluoromethane under basic conditions (K₂CO₃, DMF, 60°C). Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yields the sulfonyl fluoride intermediate. Critical difluoromethylation is achieved through nucleophilic fluorination with potassium fluoride (KF) in the presence of 18-crown-6, inducing deoxyfluorination to install the -OCF₂H group. The cascade concludes with acid-mediated deprotection to liberate the azetidine nitrogen, achieving the target compound in 68% overall yield. Key advantages include operational simplicity and avoidance of transition metals, though regioselectivity demands precise stoichiometric control [6].
Table 1: Optimization of Thiol Cascade for 3-(3-(Difluoromethoxy)phenyl)azetidine
Thiol Additive | Oxidant | Fluorination Agent | Yield (%) |
---|---|---|---|
3-Mercaptophenol | mCPBA | KF/18-crown-6 | 68 |
3-Thiocresol | Oxone® | Deoxo-Fluor® | 52 |
3-Aminothiophenol | H₂O₂ | KF | 41 |
2-Azetines serve as pivotal precursors for 3-(hetero)arylazetidines via continuous-flow hydrogenation. A solution of 3-(3-(difluoromethoxy)phenyl)-2-azetine in methanol is infused through a microreactor packed with Pd/C (10 mol%) at 50°C under 20 bar H₂. This setup achieves quantitative reduction of the C=N bond in <10 minutes residence time, significantly outperforming batch methods (typically 6–12 hours). The continuous process enhances reaction safety by minimizing high-pressure hydrogen handling and enables scale-up to multigram productivity (≥1.2 g·h⁻¹) without catalyst degradation. Critical parameters include substrate concentration (0.2 M), catalyst particle size (<10 µm), and flow homogeneity to prevent clogging. The method exemplifies green chemistry principles through solvent recycling and near-stoichiometric hydrogen utilization [6].
Defluorosulfonylation transforms sulfonyl fluoride intermediates into sulfonamide-functionalized azetidines, expanding derivatization options. N-Boc-3-(3-(difluoromethoxy)phenyl)azetidine undergoes deFS when treated with aryl sulfonyl fluorides (e.g., 4-NO₂-C₆H₄SO₂F) and tetrabutylammonium fluoride (TBAF) in THF at 25°C. The fluoride ion mediates S–F bond cleavage, generating a sulfonate intermediate that couples with amines to yield sulfonamides. This route provides access to N-sulfonylated azetidines (e.g., VIII) in 75–89% yields, crucial for generating bioactive analogs targeting neurological disorders. Selectivity is maintained when using electron-deficient sulfonyl fluorides, though sterically hindered substrates require elevated temperatures (60°C) [3] [6].
Table 2: deFS Scope for Azetidine Sulfonamides
Sulfonyl Fluoride | Amine Coupling Partner | Product Yield (%) |
---|---|---|
4-Nitrobenzenesulfonyl fluoride | Piperidine | 89 |
2-Naphthylsulfonyl fluoride | Morpholine | 82 |
Trifluoromethylsulfonyl fluoride | Azetidine | 75 |
Azabicyclo[1.1.0]butanes (ABBs) enable direct C3-arylation via strain-release-driven ring opening. 1-Chloro-3-(difluoromethoxy)benzene undergoes lithiation (n-BuLi, –78°C) followed by addition to N-Boc-ABB. The strained C3–N bond undergoes heterolytic cleavage, yielding N-Boc-3-(3-(difluoromethoxy)phenyl)azetidine after borane deprotection. This method achieves exceptional functional group tolerance, accommodating halogens, esters, and nitriles (yields: 70–92%). The ABB core’s reactivity facilitates gem-difunctionalization, allowing sequential addition of electrophiles to access 1,3,3-trisubstituted azetidines. Key limitations include sensitivity to strongly nucleophilic solvents (e.g., DMSO) and the requirement for anhydrous conditions to prevent ABB hydrolysis [6].
SuFEx chemistry diversifies azetidine pharmacophores through solvent-dependent linkage. 3-(3-(Difluoromethoxy)phenyl)azetidine reacts with aryl sulfonyl fluorides in DMF to form N-sulfamoyl azetidines via S–N coupling (≥90% yield). Conversely, in toluene, competing S–O bond formation dominates, yielding sulfonate esters (60–65% yield). Dielectric constant (ε) dictates pathway selection: high-ε solvents (ε > 30) stabilize the zwitterionic transition state for S–N bond formation, while low-ε media favor S–O coupling. This dichotomy enables selective synthesis of sulfonamide-based Kif18A inhibitors (e.g., IX) or sulfonate prodrugs without protecting-group manipulation. Throughput is enhanced by picomole-scale SuFEx screening, accelerating SAR studies [3] [6].
Table 3: Solvent Effects on SuFEx Outcomes
Solvent | Dielectric Constant (ε) | Primary Product | Yield (%) |
---|---|---|---|
DMF | 38 | N-Sulfamoyl azetidine | 92 |
Toluene | 2.4 | Sulfonate ester | 61 |
Acetonitrile | 37 | N-Sulfamoyl azetidine | 87 |
THF | 7.5 | Mixed products | 45 |
Comprehensive Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7